[1,2,3]Triazolo[1,5-a]quinoline
Overview
Description
[1,2,3]Triazolo[1,5-a]quinoline is a heterocyclic aromatic organic compound characterized by a fused triazole and quinoline ring system. This compound belongs to the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]Triazolo[1,5-a]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzaldehyde with hydrazine hydrate and acetic acid to form the triazoloquinoline core[_{{{CITATION{{{_1{Synthesis and biological evaluation of some new triazolo1,5-a .... The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: [1,2,3]Triazolo[1,5-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and biological evaluation of some new triazolo1,5-a .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, [1,2,3]Triazolo[1,5-a]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties[_{{{CITATION{{{_1{Synthesis and biological evaluation of some new triazolo1,5-a .... It has shown promising activity against various bacterial and cancer cell lines, making it a candidate for drug development.
Medicine: The medicinal applications of this compound include its use as an antimicrobial agent and an anticancer drug[_{{{CITATION{{{_1{Synthesis and biological evaluation of some new triazolo1,5-a .... Its ability to inhibit the growth of bacteria and cancer cells has been demonstrated in several studies.
Industry: In the industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and biological activity make it a valuable compound for various applications.
Mechanism of Action
The mechanism by which [1,2,3]Triazolo[1,5-a]quinoline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoline
Triazolo[1,5-a]quinoxalin-4(5H)-one
Triazolo[1,5-a]quinoxalin-4(5H)-one derivatives
Uniqueness: [1,2,3]Triazolo[1,5-a]quinoline is unique due to its specific structural features and biological activities. While similar compounds may share some properties, the exact arrangement of atoms in this compound gives it distinct advantages in terms of efficacy and specificity.
Properties
IUPAC Name |
triazolo[1,5-a]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-10-8(3-1)5-6-9-7-11-12-13(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSVDRXXLBXUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CN=NN32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538095 | |
Record name | [1,2,3]Triazolo[1,5-a]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
235-21-2 | |
Record name | [1,2,3]Triazolo[1,5-a]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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